2-Methyl-6-(trifluoromethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)quinazolin-4-amine typically involves the condensation of 2-aminobenzonitrile with trifluoroacetic acid and subsequent cyclization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: Halogenation and other substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have been studied for their enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in DNA replication and repair. It has been shown to inhibit the activity of certain kinases, leading to the disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylquinazoline-4-amine: Similar structure but lacks the methyl group at the 2-position.
6-Iodo-2-(trifluoromethyl)quinazolin-4-amine: Contains an iodine atom, which can significantly alter its biological activity.
4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazoline-7-ol: A more complex derivative with additional functional groups.
Uniqueness
2-Methyl-6-(trifluoromethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C10H8F3N3 |
---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C10H8F3N3/c1-5-15-8-3-2-6(10(11,12)13)4-7(8)9(14)16-5/h2-4H,1H3,(H2,14,15,16) |
InChI Key |
JUOHJCCKERHCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.